3-Bromo-2-fluoro-6-iodonitrobenzene
Description
3-Bromo-2-fluoro-6-iodonitrobenzene is a polyhalogenated nitroaromatic compound characterized by a benzene ring substituted with bromine (Br), fluorine (F), iodine (I), and a nitro (NO₂) group at positions 3, 2, 6, and 1 (or para to iodine, depending on numbering), respectively. This unique combination of electron-withdrawing groups (NO₂, F) and heavy halogens (Br, I) imparts distinct reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOCNWTJCGLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-2-fluoro-6-iodonitrobenzene typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:
Chemical Reactions Analysis
3-Bromo-2-fluoro-6-iodonitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions, while the aromatic ring can undergo oxidation reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.
Major Products: The reactions yield various substituted benzene derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
3-Bromo-2-fluoro-6-iodonitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-iodonitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms and nitro group facilitate its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its role as a synthetic intermediate .
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects : The meta and para positions of halogens influence reactivity. For example, iodine at position 6 in the target compound offers steric bulk, reducing nucleophilic attack compared to smaller halogens like chlorine .
- Functional Group Synergy : The nitro group in 3-Bromo-2-fluoro-6-iodonitrobenzene enhances electrophilicity, enabling nitration or reduction to amines, whereas methoxy groups in analogues (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) direct electrophilic substitution .
Reactivity Comparison
- Nitro Group : The nitro group in the target compound increases ring electron deficiency, favoring nucleophilic aromatic substitution (NAS) at halogen sites. In contrast, methyl or boronic acid substituents (e.g., 3-Bromo-2-fluoro-5-methylphenylboronic acid) promote cross-coupling over NAS .
- Halogen Leaving Ability : Iodine (in the target) is a superior leaving group compared to bromine or chlorine in analogues like 3-Bromo-1-chloro-4-fluorobenzene, enabling efficient Ullmann or Buchwald-Hartwig couplings .
- Fluorine Effects: Fluorine’s electronegativity stabilizes adjacent substituents, reducing undesired side reactions in catalytic processes compared to non-fluorinated analogues .
Research Findings and Trends
- Synthetic Challenges : The steric hindrance from iodine and nitro groups complicates direct functionalization, necessitating optimized catalysts (e.g., Pd-XPhos for cross-coupling) .
- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) shows nitroaromatics decompose exothermically above 200°C, requiring careful handling .
- Environmental Impact : Polyhalogenated aromatics, including the target compound, exhibit persistence in ecosystems, driving research into biodegradable analogues .
Biological Activity
3-Bromo-2-fluoro-6-iodonitrobenzene is an organic compound belonging to the nitrobenzene class, characterized by the presence of a nitro group and halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H3BrFNO2I. Its structure features:
- Bromine (Br) : A halogen that can enhance biological activity through various mechanisms.
- Fluorine (F) : Known to influence lipophilicity and metabolic stability.
- Iodine (I) : Often associated with increased biological potency in pharmaceutical compounds.
- Nitro group (-NO2) : Contributes to the compound's reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-2-fluoro-6-nitrobenzene | Staphylococcus aureus | 32 µg/mL |
| 4-Bromo-3-nitrobenzene | E. coli | 16 µg/mL |
| 5-Fluoro-2-nitrophenol | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of halogenated nitrobenzene derivatives. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of nitrobenzene derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that 3-Bromo-2-fluoro-6-nitrobenzene exhibited a notable IC50 value of 15 µM against breast cancer cells (MCF7), indicating its potential as a lead compound for further development.
The biological activity of 3-Bromo-2-fluoro-6-nitrobenzene is hypothesized to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial or cancer cells, leading to cell death.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cell proliferation or metabolic pathways.
- DNA Interaction : Nitro groups can form adducts with DNA, leading to mutagenic effects which are particularly relevant in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
